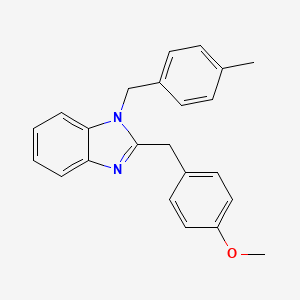
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is classified as a Schedule I drug in the United States, indicating that it has a high potential for abuse and no accepted medical use. However, MDPV has also been the subject of scientific research, with studies focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines. However, N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine is thought to be more potent and longer-lasting than these other drugs, which may contribute to its high abuse potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine are not well-understood, but studies have suggested that it may cause a range of effects, including increased heart rate, blood pressure, and body temperature. It may also lead to changes in mood, cognition, and behavior, and can be addictive.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine has several advantages as a research tool, including its potency and selectivity for the dopamine and norepinephrine transporters. However, its high abuse potential and potential for adverse effects make it a challenging compound to work with. Additionally, its Schedule I classification in the United States limits the availability of the drug for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, including further investigation of its mechanism of action, its potential therapeutic applications, and its effects on the brain and behavior. Additionally, studies could explore the development of new compounds that are similar to N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine but have lower abuse potential and fewer adverse effects. However, given the challenges associated with working with N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, these studies will require careful consideration and planning.
Synthesemethoden
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine can be synthesized through a multistep process that involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with N,N-diethylpropanediamine, followed by reduction and alkylation. This synthesis method has been described in detail in several scientific publications and is well-established in the literature.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine has been the subject of scientific research due to its potential therapeutic applications. Studies have investigated its use as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). However, these studies are still in the early stages, and more research is needed to determine the efficacy and safety of N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine as a therapeutic agent.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3/c1-5-10-18-11-8-15(9-12-18)16(4)13-14-17(6-2)7-3/h15H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSIUVHZBJNIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)

![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)

![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)

![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
